Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate
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Overview
Description
Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorinated pyridine ring and an ester functional group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate typically involves the following steps:
Chlorination of Pyridine: Pyridine is chlorinated to produce 6-chloropyridine.
Formation of Dimethylamino Acetate: Dimethylamine is reacted with ethyl chloroacetate to form ethyl 2-(dimethylamino)acetate.
Coupling Reaction: The 6-chloropyridine is then coupled with ethyl 2-(dimethylamino)acetate under specific reaction conditions, such as the presence of a base like sodium hydride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-bromopyridin-3-yl)-2-(dimethylamino)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(6-fluoropyridin-3-yl)-2-(dimethylamino)acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(6-methylpyridin-3-yl)-2-(dimethylamino)acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Biological Activity
Ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a chlorinated pyridine ring, which is known to enhance the compound's reactivity and biological interaction capabilities. The presence of a dimethylamino group contributes to its pharmacokinetic properties, influencing absorption and distribution within biological systems.
Synthesis
The synthesis of this compound typically involves the esterification of 2-(dimethylamino)-2-(6-chloropyridin-3-yl)acetic acid with ethanol. The reaction is usually catalyzed by strong acids like sulfuric acid under reflux conditions to ensure complete conversion.
Biological Activity
Mechanisms of Action:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chloropyridine moiety may enhance binding affinity to specific targets, while the dimethylamino group can influence the compound's pharmacodynamics.
Research Findings:
Preliminary studies have indicated that this compound exhibits potential in various therapeutic areas, including:
- Antimicrobial Activity: Research has shown that similar compounds with chlorinated pyridine structures demonstrate significant antimicrobial properties against various pathogens.
- Antitumor Activity: Investigations into structurally related compounds have revealed their ability to inhibit cancer cell proliferation, suggesting that this compound may share similar properties.
Case Studies
-
Antimicrobial Studies:
In vitro evaluations have demonstrated that compounds containing chloropyridine derivatives exhibit effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways. -
Antitumor Activity:
A study focusing on related pyridine derivatives showed IC50 values indicating significant cytotoxicity against MDA-MB-231 breast cancer cells. This suggests that this compound may also possess anticancer properties worth exploring further.
Comparative Analysis
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Potential antimicrobial and antitumor effects | Contains a dimethylamino group which may enhance activity |
Ethyl 2-(6-nitropyridin-3-yl)-2-(dimethylamino)acetate | Structure | Antimicrobial properties confirmed | Nitro group enhances binding affinity |
Ethyl 2-(6-fluoropyridin-3-yl)-2-(dimethylamino)acetate | Structure | Studied for its pharmacological effects | Fluorine substitution alters electronic properties |
Properties
Molecular Formula |
C11H15ClN2O2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-16-11(15)10(14(2)3)8-5-6-9(12)13-7-8/h5-7,10H,4H2,1-3H3 |
InChI Key |
HXKAOXKTGMSDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)Cl)N(C)C |
Origin of Product |
United States |
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